molecular formula C17H11ClN4OS B2636165 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone CAS No. 1021996-03-1

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone

Cat. No.: B2636165
CAS No.: 1021996-03-1
M. Wt: 354.81
InChI Key: TZJYQNWYCPPKQI-UHFFFAOYSA-N
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Description

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone is a chemical compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal and agrochemical research . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its ability to bind effectively with enzymes and biological receptors . This specific compound incorporates a pyridyl group and a prop-2-ynylthio (propargylthio) side chain, which may influence its reactivity and biological activity. Compounds based on the 1,2,4-triazole structure, such as the fungicide prothioconazole, demonstrate potent activity against plant-pathogenic fungi . Furthermore, 1,2,4-triazolethione derivatives have been extensively studied for a wide spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anticonvulsant effects, making them valuable scaffolds for developing new therapeutic agents . The presence of the triazole ring and sulfur-containing side chain in this molecule suggests potential for use in creating novel molecules for biological screening and as a key intermediate in synthetic chemistry programs. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS/c1-2-11-24-17-21-20-15(12-7-4-3-5-8-12)22(17)16(23)13-9-6-10-19-14(13)18/h1,3-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJYQNWYCPPKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(N1C(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: Starting with 2-chloropyridine, the compound undergoes a series of reactions to introduce the phenyl and prop-2-ynylthio groups.

    Triazole Ring Formation:

    Final Coupling: The final step involves coupling the triazole derivative with the pyridine derivative under controlled conditions, often using catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN(_3)) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities, particularly in the realm of anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of triazole compounds, including those related to 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone, possess anticancer properties. For instance, studies have shown that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .

Case Study:
In a study focused on thiosubstituted purines, compounds similar to the target compound demonstrated potent activity against specific cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects, revealing that some exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Triazole derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Study:
A synthesis of various triazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The presence of substituents on the triazole ring was found to enhance antimicrobial efficacy significantly .

Agricultural Applications

The compound's biological activity extends to agricultural applications where it can be utilized as a pesticide or fungicide. Compounds containing triazole moieties are often employed in crop protection due to their ability to inhibit fungal growth.

Fungicidal Activity

Triazole-based compounds are known for their effectiveness against a range of plant pathogens. Research indicates that these compounds can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Case Study:
In agricultural trials, triazole fungicides have been shown to significantly reduce fungal infections in crops, leading to improved yield and quality. The specific efficacy of this compound as a fungicide remains an area for further exploration.

Material Science Applications

Beyond biological applications, this compound may find utility in material science as a precursor for synthesizing novel materials with unique properties.

Polymer Chemistry

Compounds with triazole structures can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. This application is particularly relevant in developing materials for electronics and coatings.

Case Study:
Research into the incorporation of triazole-based compounds into polymer systems has shown improvements in thermal resistance and mechanical strength. These enhancements are attributed to the strong intermolecular interactions facilitated by the triazole rings within the polymer matrix .

Mechanism of Action

The mechanism of action of 2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Key Observations:

Water Bridge Interactions :

  • The 2-chloro substituent in compound (13) enables strong water bridge interactions with Pro1A due to its ortho-substitution on the aromatic ring . In contrast, the target compound’s 3-pyridyl group disrupts this interaction, despite its 2-chloro substituent, aligning with the lack of water bridges in 3-pyridyl analogues like (25) .
  • Heterocyclic nitrogen atoms (e.g., in compound 24 ) moderately enhance water binding, but positional effects (e.g., 3-pyridyl vs. 4-pyridyl) critically determine interaction viability .

Solubility and Para-Substituent Effects: Para-substituents, such as the phenolic hydroxyl in Tyr36A, interact with compounds like (26) (4-pyridyl), suggesting that the target’s phenyl group may engage in similar hydrophobic or π-stacking interactions . Brominated analogues (e.g., 9) exhibit partial solvation, while the target’s propynylthio group may reduce solubility compared to polar substituents .

Synthetic Flexibility :

  • The target’s triazole core shares synthetic pathways with 1,3,4-oxadiazoles, where POCl₃ catalyzes cyclization reactions, as demonstrated in related studies .

Research Findings and Implications

  • Substituent Positioning : Ortho-substitution (e.g., 2-chloro) is critical for water bridge formation, but heteroaromatic groups like 3-pyridyl negate this effect despite their electronic contributions .
  • Structural Insights : Crystallographic data refined via SHELX programs remain indispensable for resolving such complex heterocycles, ensuring accurate stereochemical assignments .

Biological Activity

2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone (CAS: 1021996-03-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H11ClN4OS, with a molecular weight of 354.8 g/mol. The compound contains a chloro group, pyridine ring, phenyl group, and a thioether linkage to a triazole moiety, which may contribute to its biological properties .

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The methodology often includes the use of propargyl bromide in the presence of bases such as potassium carbonate to facilitate the formation of thioether linkages .

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. In vitro assays have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with propargylthio groups showed effective inhibition against glioblastoma (SNB-19), melanoma (C-32), and human ductal breast epithelial tumor (T47D) cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineEC50 (μg/ml)Remarks
2-Chloro-7-methylpurineSNB-195.00Comparable to cisplatin
DialkylaminoalkylthiopurinesC-32<10High selectivity and low toxicity
Propargylthio derivativesT47D>10Less active compared to SNB-19

Antimicrobial Activity

Additionally, derivatives of this compound have shown promising antimicrobial properties. Research indicates that compounds with thioether linkages possess significant activity against various bacterial strains and fungi. The presence of the triazole moiety is believed to enhance the antimicrobial efficacy due to its ability to interact with microbial enzymes .

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC (μg/ml)Remarks
Alkynylthio derivativesCandida albicans15.6Maximum inhibitory effect observed
Benzothiazole derivativesRizoctonia solani50Significant fungicidal activity

Case Studies

  • Anticancer Screening : A study evaluated various thiosubstituted purines for their anticancer activity. The results indicated that certain modifications significantly improved their efficacy against glioblastoma and melanoma cell lines .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of benzothiazole derivatives, revealing that specific structural modifications led to enhanced activity against fungal pathogens .

Discussion

The biological activities observed in compounds related to this compound suggest a promising avenue for further research in medicinal chemistry. The unique combination of functional groups allows for diverse interactions within biological systems.

Q & A

Q. How can researchers optimize the synthesis of 2-chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, POCl₃ is commonly used as a cyclization agent in analogous triazole-thiadiazole syntheses. Reflux conditions (e.g., 90°C for 3 hours) and stoichiometric ratios (e.g., 1:3 molar ratio of starting acid to POCl₃) are critical . Post-synthesis steps, such as pH adjustment (e.g., ammonia to pH 8–9) and recrystallization (e.g., DMSO/water mixtures), enhance purity . Monitoring via TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) ensures reaction progress .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H-NMR to identify aromatic protons (δ 7.2–8.5 ppm) and prop-2-ynyl protons (δ 2.5–3.0 ppm) .
  • Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal X-ray diffraction can clarify bond angles and intermolecular interactions (e.g., pyridyl-ketone coordination) .

Q. How can researchers screen this compound for biological activity in academic settings?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values. Compare with structurally similar triazole derivatives showing antiproliferative activity .
  • Antibacterial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hydrazone derivatives of pyridyl ketones exhibit moderate activity .

Advanced Research Questions

Q. What challenges arise in studying the oxidative stability of the prop-2-ynylthio group under catalytic conditions?

  • Methodological Answer : The alkyne group is prone to oxidation, which can be mitigated using radical scavengers (e.g., BHT) or inert atmospheres. CAN (ceric ammonium nitrate) or IBDA (iodobenzene diacetate) may selectively oxidize thiadiazoline intermediates without degrading the alkyne . Monitor by LC-MS to detect byproducts like 2-acetamidothiadiazole .

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with biological targets?

  • Methodological Answer : High-resolution X-ray structures (≤1.0 Å) using synchrotron radiation can map interactions (e.g., hydrogen bonds between the 3-pyridyl group and Tyr36A in enzymes). SHELXE is robust for phase determination in macromolecular complexes . Water-bridge interactions with Pro1A are critical for stability .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for chloro-ketone substitution. Fukui indices identify electrophilic centers (e.g., C-2 of the triazole ring). MD simulations assess solvent effects (e.g., DMF vs. water) on reaction kinetics .

Q. How should researchers address contradictions in reported biological activity data for analogous compounds?

  • Methodological Answer : Perform meta-analysis using standardized protocols (e.g., uniform cell lines, IC₅₀ normalization). For example, triazole derivatives with para-substituents show variable activity due to solvation effects or Tyr36A interactions . Cross-validate via isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What methodologies elucidate the role of the 3-pyridyl group in metal coordination chemistry?

  • Methodological Answer : Synthesize Cu(II) or Zn(II) complexes and characterize via EPR and UV-Vis spectroscopy. Pyridyl-ketone ligands form stable octahedral complexes, with pyridyl-N acting as a σ-donor. XANES spectra confirm oxidation states .

Q. How can researchers improve the compound’s stability under long-term storage?

  • Methodological Answer : Stability studies under varying humidity (10–90% RH) and temperature (−20°C to 25°C) identify degradation pathways (e.g., hydrolysis of the chloro-ketone group). Use DSC to detect polymorphic transitions and recommend storage at −20°C in amber vials .

Q. What catalytic systems enable selective functionalization of the triazole ring?

  • Methodological Answer :
    Pd-catalyzed Sonogashira coupling modifies the prop-2-ynyl group. For triazole C–H activation, use Ru(II) catalysts with directing groups (e.g., pyridyl). Optimize solvent (e.g., DCE) and ligand (e.g., bpy) ratios to suppress side reactions .

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